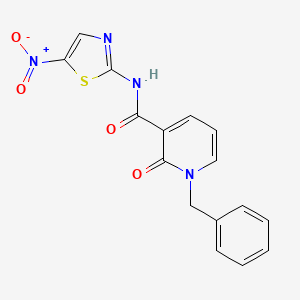
1-benzyl-N-(5-nitro-1,3-thiazol-2-yl)-2-oxopyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-N-(5-nitro-1,3-thiazol-2-yl)-2-oxopyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H12N4O4S and its molecular weight is 356.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antioxidant Activity
Research has demonstrated the synthesis of compounds containing heterocyclic moieties with notable antioxidant activity. Compounds like 1-(5-Chloro-2-Hydroxyphenyl)-5-Oxopyrrolidine-3-Carboxylic Acid Derivatives have been synthesized, showing significant antioxidant properties. These compounds, through DPPH radical scavenging method and reducing power assay, exhibit potent antioxidant activities, suggesting potential applications in combating oxidative stress-related diseases. The antioxidant activity of these derivatives was sometimes found to be superior to that of well-known antioxidants like ascorbic acid, highlighting their potential as effective antioxidant agents (I. Tumosienė et al., 2019).
Synthesis and Biological Evaluation
Compounds with structural similarities to 1-Benzyl-N-(5-Nitro-1,3-Thiazol-2-yl)-2-Oxopyridine-3-Carboxamide have been synthesized and evaluated for various biological activities. For instance, 4-Thiazolidine derivatives of 6-Nitroindazole have been developed, exhibiting antibacterial, antifungal, antitubercular, and anti-inflammatory activities. These synthesized compounds highlight the potential pharmaceutical applications of similar heterocyclic compounds in treating various infections and inflammatory conditions (Pushkal Samadhiya et al., 2012).
Antitubercular Activity
A new series of N-[3-(2-Amino-5-Nitrothiazolyl)-Propyl]-2-(Substituted Phenyl)-4-Oxo-5-(Substituted Benzylidene)-1,3-Thiazolidine-Carboxamide compounds have been synthesized from 2-Amino-5-Nitrothiazole. These compounds were screened for their antibacterial, antifungal, and antitubercular activities, showing potential as antitubercular agents. This highlights the relevance of such compounds in developing new treatments for tuberculosis (Pushkal Samadhiya et al., 2013).
Solid-Phase Synthesis
The solid-phase synthesis approach has been applied to create 3,4,5-Substituted 1,5-Benzodiazepin-2-ones, illustrating the versatility of synthetic methods for heterocyclic compounds. This method facilitates the efficient preparation of compounds with potential therapeutic applications, including as anxiolytic and anticonvulsant agents (Jung Lee et al., 1999).
Antitumor Agents
Benzothiazole derivatives have been synthesized based on a precursor compound showing selective cytotoxicity against tumorigenic cell lines. These derivatives demonstrated an excellent in vivo inhibitory effect on tumor growth, underscoring the potential of such heterocyclic compounds in cancer therapy (Masao Yoshida et al., 2005).
Mecanismo De Acción
Target of Action
The primary target of this compound is the calcium channel , specifically the L-type voltage-gated calcium channel . These channels are integral membrane proteins found in various tissues, including cardiac and smooth muscle cells. Their role is to regulate calcium influx, which influences muscle contraction, neurotransmitter release, and gene expression .
Propiedades
IUPAC Name |
1-benzyl-N-(5-nitro-1,3-thiazol-2-yl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O4S/c21-14(18-16-17-9-13(25-16)20(23)24)12-7-4-8-19(15(12)22)10-11-5-2-1-3-6-11/h1-9H,10H2,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJZWVHGIWRHLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=NC=C(S3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

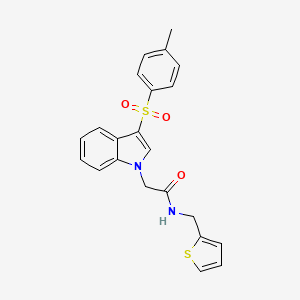


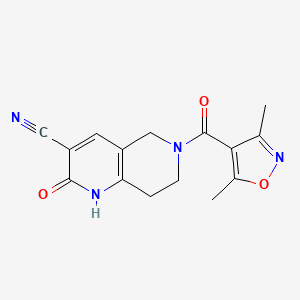
![rac-(2R,3R)-3-[(cyclopropylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/new.no-structure.jpg)
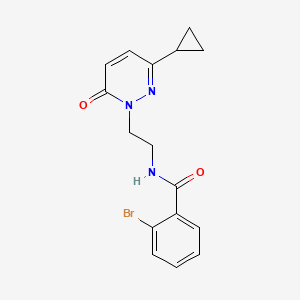
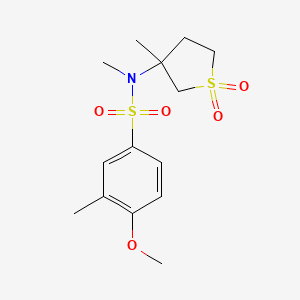

![2,4-Bis[(trifluoromethyl)sulfanyl]phenol](/img/structure/B2991640.png)
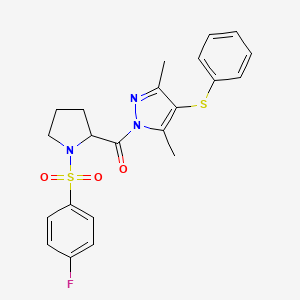

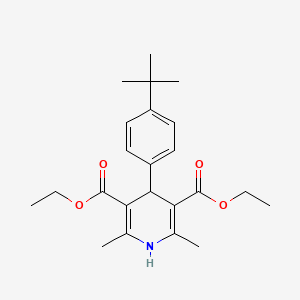
![N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2991647.png)
